2-Désoxy-D-arabinohexose-1-13C

Vue d'ensemble

Description

2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-arabinohexose-1-13C, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.149. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-D-arabinohexose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-D-arabinohexose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du Cancer

Le 2-Désoxy-D-arabinohexose-1-13C, communément appelé 2-Désoxy-D-glucose (2DG), s'est avéré potentiellement utile comme sensibilisateur métabolique contre un large éventail de sous-types de cancer . En tant qu'inhibiteur de la glycolyse, le 2DG cible préférentiellement les cellules tumorales, qui surexpriment fortement les transporteurs de glucose (GLUT) dans leurs membranes cytoplasmiques, ainsi que les enzymes glycolytiques et de fermentation hexokinase 2 (HK-2) et la lactate déshydrogénase isoenzyme A (LDH-A) .

Recherche sur les Antimétabolites

Le 2DG est un antimétabolite du glucose et du pyruvate. La recherche a montré qu'une intervention métabolique avec des antimétabolites du glucose et du pyruvate est fortement améliorée par une suppression systémique des substrats naturels de leurs enzymes catalytiques limitantes de vitesse dans les cellules cancéreuses .

Recherche sur l'Alimentation Glucoprive

Le 2DG est utilisé dans la recherche sur l'alimentation glucoprive pour invoquer et étudier les processus de réponse contre-régulatrice (CRR) .

Développement de Stratégies Anticancéreuses

Le 2DG est utilisé dans le développement de stratégies anticancéreuses qui impliquent la radio- et la chimiorésistance et le stress oxydatif .

Analyse du Transcriptome

Une étude a analysé les profils transcriptionnels de neuf tissus provenant de souris traitées avec du 2DG pour comprendre comment il module les voies de manière systémique . L'étude a révélé que le 2DG a un impact systémique qui varie selon les organes, affectant potentiellement de multiples voies et fonctions .

Étude du Métabolisme Cellulaire

Le 2DG est un analogue du glucose qui n'a pas le groupe hydroxyle sur le carbone 2 dans le squelette du glucose . Une fois à l'intérieur de la cellule, le 2DG perturbe le flux glycolytique ; le 2DG est converti en 2-désoxyglucose-6-phosphate (2DG-6P) par l'hexokinase, mais le 2DG-6P ne peut pas être utilisé par la phosphoglucose isomérase dans l'étape enzymatique suivante de la glycolyse et il s'accumule comme un cul-de-sac métabolique

Mécanisme D'action

Target of Action

The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .

Biochemical Pathways

By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .

Pharmacokinetics

Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .

Action Environment

The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .

Analyse Biochimique

Biochemical Properties

2-Deoxy-D-arabinohexose-1-13C is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase . This results in the accumulation of the compound in the cell, leading to the depletion of cellular ATP .

Cellular Effects

The presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can cause marked morphological changes in cells . For instance, in the cells of Rhodosporidium toruloides, the originally elongated ellipsoidal cells grew spherically in the presence of the deoxy-sugar .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-D-arabinohexose-1-13C involves its phosphorylation by hexokinase to 2-DG-P . This product cannot be further metabolized, leading to its accumulation in the cell and the subsequent depletion of cellular ATP .

Temporal Effects in Laboratory Settings

Over time, the presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can lead to significant alterations in the carbohydrate composition of the cell wall . For instance, the wall of R. toruloides grown in the presence of the deoxy-sugar contains higher proportions of chitin and glucan .

Metabolic Pathways

2-Deoxy-D-arabinohexose-1-13C is involved in the glycolysis pathway, where it is phosphorylated by hexokinase to 2-DG-P . It cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell .

Activité Biologique

2-Deoxy-D-arabinohexose-1-13C is a stable isotope-labeled analog of 2-deoxy-D-glucose (2-DG), which has garnered attention for its potential biological activities, particularly in cancer therapy and metabolic studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

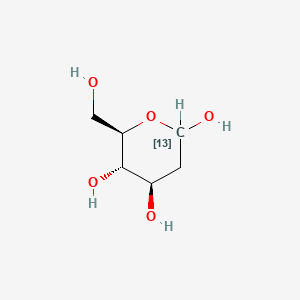

Chemical Structure and Properties

2-Deoxy-D-arabinohexose-1-13C is a hexose sugar that lacks a hydroxyl group at the second carbon position. The incorporation of the carbon-13 isotope allows for enhanced tracking in metabolic studies. Its structure can be represented as follows:

The biological activity of 2-Deoxy-D-arabinohexose-1-13C primarily revolves around its role as a glucose analog. Upon uptake by cells, it is phosphorylated to form 2-deoxy-D-arabinohexose-6-phosphate, which competes with glucose for phosphorylation by hexokinase. This inhibition disrupts glycolysis, making it particularly relevant in the context of cancer metabolism where glycolysis is often upregulated.

Anticancer Properties

Research indicates that 2-Deoxy-D-arabinohexose-1-13C exhibits significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme (GBM). A study demonstrated that the compound effectively inhibits hexokinase activity, leading to reduced glycolytic flux and subsequent apoptosis in cancer cells under hypoxic conditions .

Case Study: Glioblastoma Multiforme

A recent study evaluated the efficacy of 2-Deoxy-D-arabinohexose-1-13C in GBM cells. The results showed:

- IC50 Values: The compound exhibited lower IC50 values compared to traditional chemotherapeutics, indicating higher potency.

- Mechanism: Inhibition of hexokinase led to reduced ATP production and increased reactive oxygen species (ROS), contributing to cell death.

Metabolic Effects

In addition to its anticancer properties, 2-Deoxy-D-arabinohexose-1-13C has been studied for its effects on metabolic pathways. Its ability to mimic glucose allows researchers to investigate glucose metabolism in various physiological and pathological states.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of GBM cell proliferation | |

| Glycolysis Inhibition | Reduced ATP production | |

| Hexokinase Inhibition | Increased ROS levels |

Pharmacokinetics

The pharmacokinetic profile of 2-Deoxy-D-arabinohexose-1-13C is critical for its therapeutic application. Studies suggest that its absorption and distribution are comparable to glucose, but further research is needed to fully elucidate its metabolic fate in vivo.

Propriétés

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UPKQYVFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-55-7 | |

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.